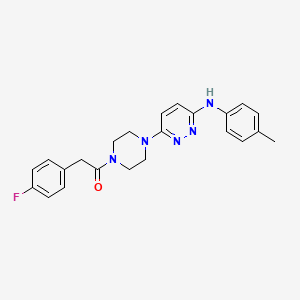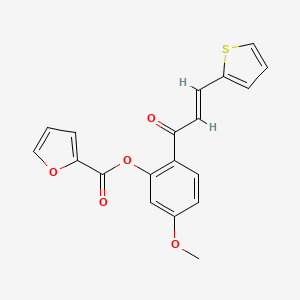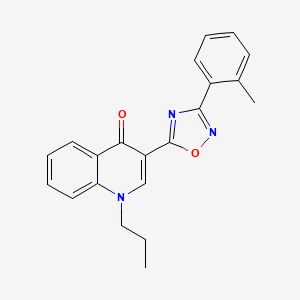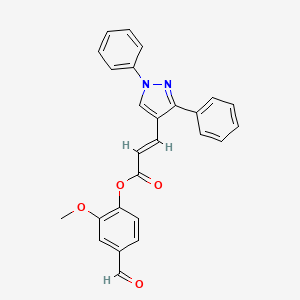![molecular formula C15H23N3O4 B2480779 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1211766-71-0](/img/structure/B2480779.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of synthetic organic molecules known for their potential in various fields of chemistry and biology. While the specific compound "N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide" does not have direct references in the literature, its structural motifs suggest potential relevance in pharmaceutical chemistry, given the interest in pyrazole derivatives for their biological activities and spiro compounds for their unique properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds. Although no direct synthesis of the specified compound was found, related works include the microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, indicating a potential pathway for the synthesis of complex spiro and pyrazole frameworks through one-pot methodologies or sequential steps involving key intermediates (Göktaş et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can significantly influence their chemical and biological properties. X-ray crystallography and spectroscopic methods like NMR and mass spectrometry are commonly used for structural characterization. For instance, the structural analysis of similar compounds through single-crystal X-ray diffraction provides insights into their conformation, intermolecular interactions, and supramolecular assembly (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, due to the presence of reactive functional groups. Their chemical properties are influenced by the nature of substituents on the pyrazole ring, which can affect their reactivity towards electrophiles and nucleophiles. The synthesis and reactivity of such compounds are exemplified in studies involving the creation of novel chemical entities with potential biological activities (Sribalan et al., 2016).
科学的研究の応用
Drug Development and Medical Research
The compound N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, while not directly studied, is part of a broader class of chemicals involved in significant medical research. Compounds with a pyrazole moiety have been extensively studied for their potential medicinal properties. For instance, compounds structurally similar to this compound have been explored for their potential in inhibiting cancer cell proliferation, indicating their significance in oncology research (Wang et al., 2011). Additionally, derivatives of pyrazole-4-carboxamide have been identified as potent glucokinase activators, suggesting their potential in the treatment of type 2 diabetes mellitus (Park et al., 2014). Furthermore, pyrazole derivatives have shown cytoprotective antiulcer activity, highlighting their therapeutic potential in gastroenterology (Ikeda et al., 1996).
Pharmacokinetics and Drug Metabolism
Research on the metabolism and pharmacokinetics of structurally related compounds provides insight into their potential therapeutic applications and safety profiles. For example, studies on furametpyr have uncovered major biotransformation reactions in rats, highlighting the importance of understanding the metabolic pathways for drug development and safety (Nagahori et al., 2000). Another study on SR141716A and AM251, which share a similar pyrazole structure, investigated their antiobesity effects, demonstrating the therapeutic potential of these compounds in obesity management (Hildebrandt et al., 2003).
Analytical and Biochemical Studies
Analytical and biochemical studies on compounds with pyrazole moieties contribute to a better understanding of their mechanisms of action and potential therapeutic uses. Research on the cannabinoid CB1 antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) has elucidated its effects on cannabinoid receptors and related physiological processes (McMahon & Koek, 2007).
作用機序
Biochemical Pathways
The specific biochemical pathways affected by the compound are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects is crucial for predicting the compound’s potential therapeutic effects and side effects.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules
特性
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-18-9-12(14(17-18)20-2)13(19)16-8-11-10-21-15(22-11)6-4-3-5-7-15/h9,11H,3-8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAGBHHICVAIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2COC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2480697.png)
![7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2480699.png)
![6-methyl-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2480700.png)

![4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2480704.png)

![2-Chloro-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]acetamide](/img/structure/B2480708.png)




![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2480715.png)
![(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2480718.png)
